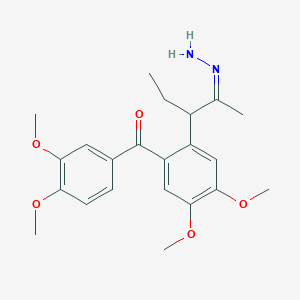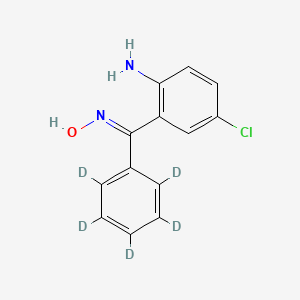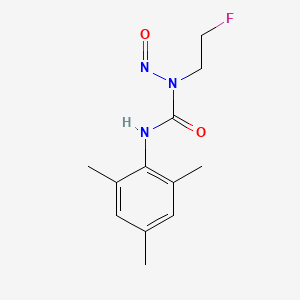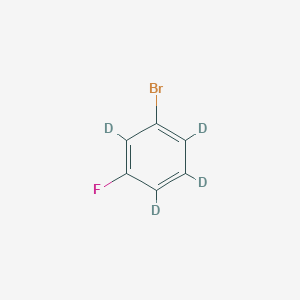
cis-Bicyclo-non-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bicyclo-non-2-en-4-one: is a bicyclic compound characterized by its unique structure, which includes a nonane ring with a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo-non-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves a diene and a dienophile under controlled conditions to yield the desired product . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: cis-Bicyclo-non-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
cis-Bicyclo-non-2-en-4-one has several applications in scientific research:
Mechanism of Action
The mechanism by which cis-Bicyclo-non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox processes in biological systems .
Comparison with Similar Compounds
cis-Bicyclo-non-2-en-4-one can be compared with other bicyclic compounds, such as:
Bicyclo[4.3.0]nonene: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[6.1.0]nonyne: Known for its strained-alkyne scaffold, used in bioorthogonal chemistry.
Bicyclo[4.2.0]oct-7-ene: Another bicyclic compound with different ring sizes and functional groups.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S,7S)-bicyclo[5.2.0]non-2-en-4-one |
InChI |
InChI=1S/C9H12O/c10-9-5-3-7-1-2-8(7)4-6-9/h3,5,7-8H,1-2,4,6H2/t7-,8+/m1/s1 |
InChI Key |
HLBFWPMIPLQDFY-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC(=O)C=C2 |
Canonical SMILES |
C1CC2C1CCC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
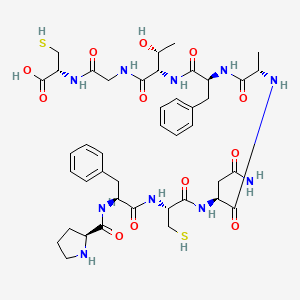

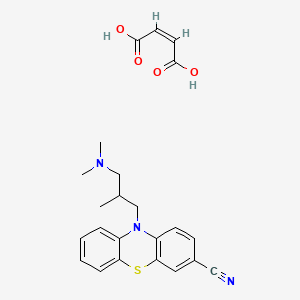
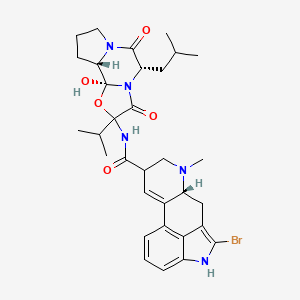
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

